5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide
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Overview
Description
5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide is a complex organic compound belonging to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide typically involves multiple steps One common method includes the condensation of 2-chloro-4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then cyclized with an appropriate diketone to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)pyrazole-3-carboxamide
- 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
Compared to similar compounds, 5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the piperidine moiety
Properties
Molecular Formula |
C18H23ClN4O2 |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H23ClN4O2/c1-22-8-4-5-12(11-22)20-18(24)16-10-17(23(2)21-16)14-7-6-13(25-3)9-15(14)19/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,20,24)/t12-/m0/s1 |
InChI Key |
QLOHOGRMRUDDPM-LBPRGKRZSA-N |
Isomeric SMILES |
CN1CCC[C@@H](C1)NC(=O)C2=NN(C(=C2)C3=C(C=C(C=C3)OC)Cl)C |
Canonical SMILES |
CN1CCCC(C1)NC(=O)C2=NN(C(=C2)C3=C(C=C(C=C3)OC)Cl)C |
Origin of Product |
United States |
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